3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by the presence of a pyrrolidine-2,5-dione scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] typically involves the reaction of 3,4-dichlorophenyl derivatives with pyrrolidine-2,5-dione under specific conditions. The reaction often requires the presence of a hydroxyimino group to facilitate the formation of the desired compound. Common reagents used in this synthesis include various chlorinated phenyl compounds and pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reactivity of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyimino group, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione]
Uniqueness
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is unique due to the presence of two dichlorophenyl groups, which enhance its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds, providing it with unique properties and applications in various fields.
Properties
Molecular Formula |
C20H13Cl4N3O5 |
---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H13Cl4N3O5/c21-11-3-1-9(5-13(11)23)25-17(28)7-15(19(25)30)27(32)16-8-18(29)26(20(16)31)10-2-4-12(22)14(24)6-10/h1-6,15-16,32H,7-8H2 |
InChI Key |
CTINQXPIMFURQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)N(C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.